molecular formula C30H39N5O3 B6462135 3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione CAS No. 2549064-77-7

3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No.: B6462135
CAS No.: 2549064-77-7
M. Wt: 517.7 g/mol
InChI Key: HMBALLNLPCWJSF-UHFFFAOYSA-N
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Description

This compound is a synthetic tricyclic derivative featuring a complex polycyclic core (3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione) linked to two piperazine moieties. One piperazine is substituted with a cyclohexyl group, while the other is connected via a ketone-containing ethyl bridge. Its synthesis involves multi-step alkylation and condensation reactions, as inferred from analogous piperazine-tricyclic compounds .

Properties

IUPAC Name

2-[2-[4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O3/c36-27(34-19-17-33(18-20-34)24-8-2-1-3-9-24)22-32-14-12-31(13-15-32)16-21-35-29(37)25-10-4-6-23-7-5-11-26(28(23)25)30(35)38/h4-7,10-11,24H,1-3,8-9,12-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBALLNLPCWJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Piperazine Substituent Linker Type Key References
Target Compound Azatricyclo[7.3.1.0^{5,13}]trideca-pentaene-dione Cyclohexyl Ethyl + ketone
Compound 20 Azatricyclo[7.3.1.0^{5,13}]trideca-pentaene-dione 2-Methoxyphenyl Butyl
2-{2-[4-(3,3-Diphenylpropanoyl)piperazin-1-yl]ethyl}-1H-benzo[de]isoquinoline-dione Benzoisoquinoline-dione 3,3-Diphenylpropanoyl Ethyl
Spiro-dione (Compound 13) Spiro[4.5]decane-dione 4-Phenyl Propyl

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